![molecular formula C18H18ClFN6O B2413176 2-氯-6-氟-N-(2-(4-(吡咯烷-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)苯甲酰胺 CAS No. 1021094-39-2](/img/structure/B2413176.png)
2-氯-6-氟-N-(2-(4-(吡咯烷-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic organic compound of interest due to its potential applications in medicinal chemistry and other scientific research fields. The complex structure features several functional groups, making it a versatile candidate for various chemical reactions and applications.
科学研究应用
2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several scientific applications:
Chemistry:
Used as an intermediate in the synthesis of more complex compounds.
Serves as a ligand in coordination chemistry.
Biology:
Potentially acts as an inhibitor for specific enzymes or receptors.
Useful in studying protein-ligand interactions due to its complex structure.
Medicine:
Could be developed as a pharmaceutical agent for various diseases.
Studied for its potential anti-inflammatory, anti-cancer, or antiviral properties.
Industry:
May be used in the development of agrochemicals or specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multiple steps, starting from readily available starting materials. The synthetic route could include:
Halogenation: Introduction of chlorine and fluorine into the benzene ring.
Formation of the pyrazolo[3,4-d]pyrimidine ring via cyclization.
Coupling of the pyrrolidine moiety.
Final amidation step to attach the ethylbenzamide group.
Reaction conditions would involve:
Use of appropriate solvents such as dimethylformamide (DMF) or toluene.
Controlled temperatures ranging between -10°C to 150°C.
Use of catalysts or reagents like palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods: Industrial scale production would optimize these reactions for higher yields, scalability, and cost-efficiency, potentially utilizing flow chemistry techniques and automated systems to ensure consistent quality and productivity.
Types of Reactions:
Substitution Reactions: Given the halogen atoms present, it can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: Certain functional groups within the molecule can be oxidized or reduced depending on the required derivative.
Cyclization and Ring-Closing Reactions: Possible formation of additional ring structures by closing the pyrimidine ring or modifying the pyrrolidine.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium catalysts, acid or base catalysts for specific reaction steps.
Major Products:
Modified analogues with altered functional groups for enhanced biological activity or stability.
作用机制
Similar compounds could include other substituted benzamides or pyrazolo[3,4-d]pyrimidine derivatives. Compared to these, 2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide might offer unique properties such as:
Higher specificity: Due to the unique combination of functional groups.
Enhanced stability: Provided by the halogen substitutions.
Broad application range: Versatility in medicinal and industrial research.
相似化合物的比较
2-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide.
6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide.
Other substituted pyrazolo[3,4-d]pyrimidines.
This compound's complex structure and versatile reactivity make it a fascinating subject for further research and development across various scientific fields.
属性
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O/c19-13-4-3-5-14(20)15(13)18(27)21-6-9-26-17-12(10-24-26)16(22-11-23-17)25-7-1-2-8-25/h3-5,10-11H,1-2,6-9H2,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACAAYAEGXMRHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
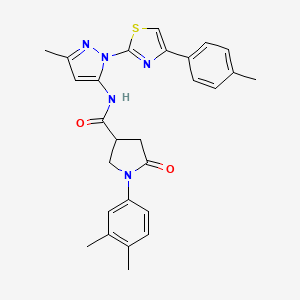
![rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2413094.png)
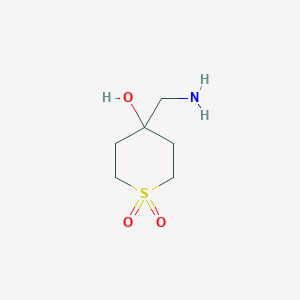
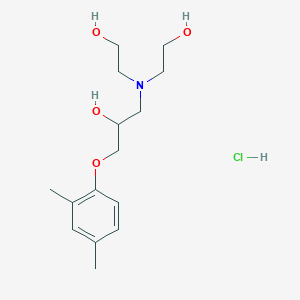
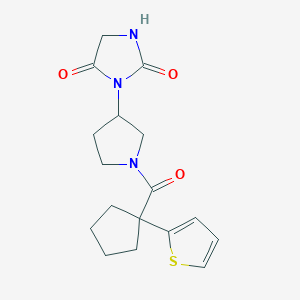
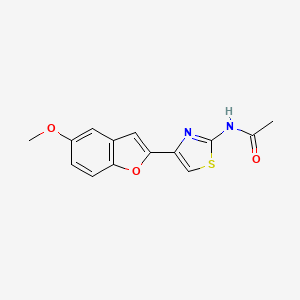
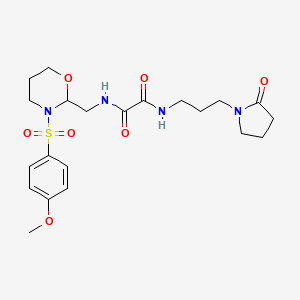
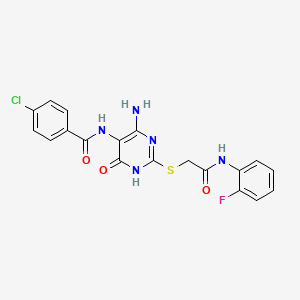
![3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2413105.png)
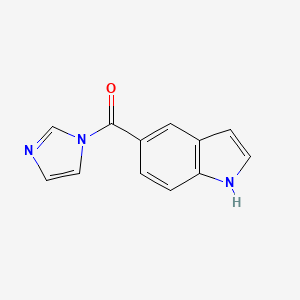
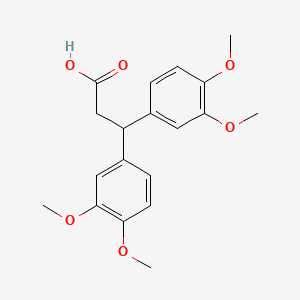
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2413112.png)
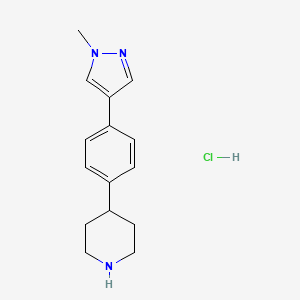
![N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2413116.png)
